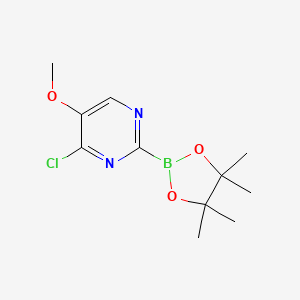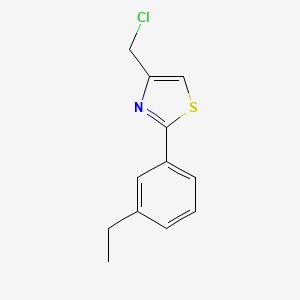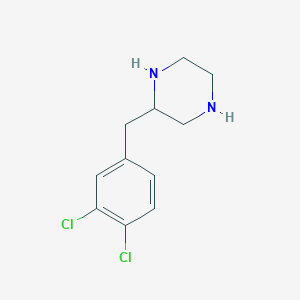
Tert-butyl (2-acetyl-6-cyanopyridin-4-YL)methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2-acetyl-6-cyanopyridin-4-YL)methylcarbamate is a chemical compound with the molecular formula C14H17N3O3 and a molecular weight of 275.30 g/mol . This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2-acetyl-6-cyanopyridin-4-YL)methylcarbamate typically involves the reaction of 2-acetyl-6-cyanopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of reagents and solvents can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2-acetyl-6-cyanopyridin-4-YL)methylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Tert-butyl (2-acetyl-6-cyanopyridin-4-YL)methylcarbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Tert-butyl (2-acetyl-6-cyanopyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (4-cyano-5-methoxypyridin-3-yl)methylcarbamate
- Tert-butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate
Uniqueness
Tert-butyl (2-acetyl-6-cyanopyridin-4-YL)methylcarbamate is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H17N3O3 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
tert-butyl N-[(2-acetyl-6-cyanopyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C14H17N3O3/c1-9(18)12-6-10(5-11(7-15)17-12)8-16-13(19)20-14(2,3)4/h5-6H,8H2,1-4H3,(H,16,19) |
Clave InChI |
RIZXWDMZBJOYJM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=N1)C#N)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B14852899.png)



